Fluorophenyl-Thiazole Antibacterial Potency vs. Commercial Bactericides
While direct data for CAS 941921-69-3 is absent, a closely related 4-fluorophenyl-thiazole acetamide (Compound A1) demonstrated significant antibacterial activity, providing a class-level benchmark. The EC50 of this analog was quantified against the rice pathogen Xanthomonas oryzae pv. oryzae (Xoo), and directly compared to established commercial bactericides bismerthiazol and thiodiazole copper. [1]
| Evidence Dimension | In vitro antibacterial potency (EC50) |
|---|---|
| Target Compound Data | 156.7 µM (for structural analog N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, Compound A1) |
| Comparator Or Baseline | Bismerthiazol: 230.5 µM; Thiodiazole copper: 545.2 µM |
| Quantified Difference | EC50 is 32% lower (more potent) than bismerthiazol and 71% lower than thiodiazole copper. |
| Conditions | In vitro assay against Xanthomonas oryzae pv. oryzae (Xoo). |
Why This Matters
This class-level data establishes a quantitative potency benchmark for the 4-fluorophenyl-thiazole pharmacophore in antibacterial applications, suggesting that CAS 941921-69-3 may possess similar or improved activity over common agrochemical bactericides, justifying its selection for hit-to-lead campaigns in this area.
- [1] Lu, H. et al. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 2020, 25, 1772. View Source
